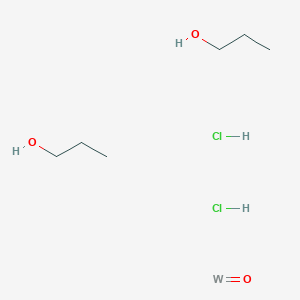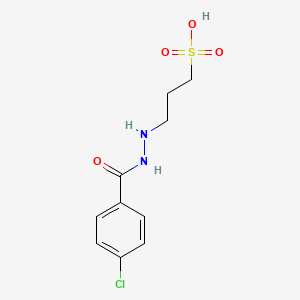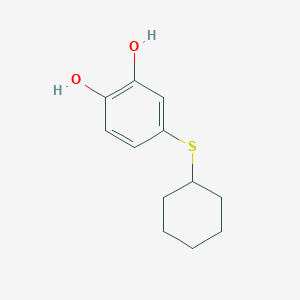
4-(Cyclohexylsulfanyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylsulfanyl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: This can be achieved by reacting cyclohexylthiol with a suitable benzene derivative under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydroxylation: Using catalysts such as iron or copper to facilitate the hydroxylation of benzene derivatives.
Sulfurization: Introducing the cyclohexylsulfanyl group through sulfurization reactions, often under high temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-(Cyclohexylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron, copper, palladium.
Major Products
Quinones: Formed through oxidation.
Cyclohexylsulfanylbenzene: Formed through reduction.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
科学的研究の応用
4-(Cyclohexylsulfanyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(Cyclohexylsulfanyl)benzene-1,2-diol involves:
Oxidative Stress Modulation: The compound can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the cyclohexylsulfanyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Uniqueness
4-(Cyclohexylsulfanyl)benzene-1,2-diol is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
特性
CAS番号 |
111040-82-5 |
|---|---|
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC名 |
4-cyclohexylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
InChIキー |
MKEIJRJOKAQGFN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


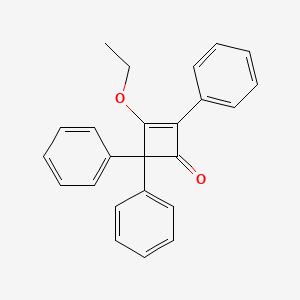
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
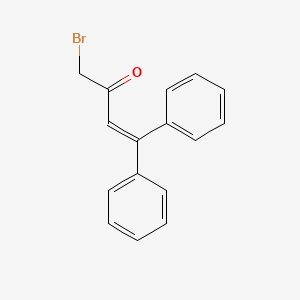

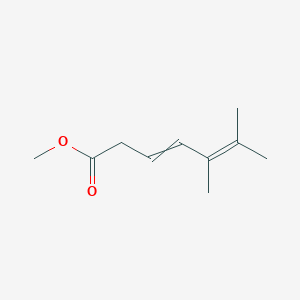
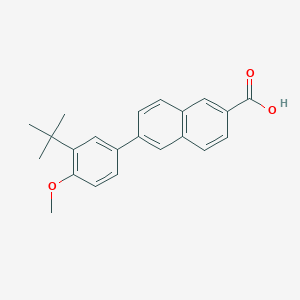
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
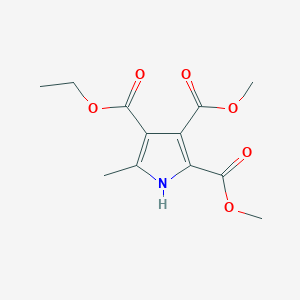
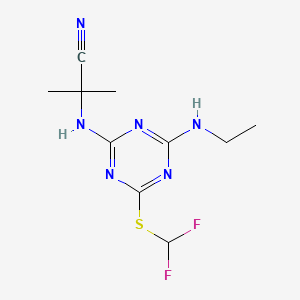
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

